molecular formula C25H31NO3 B101215 Metindizate CAS No. 15687-33-9

Metindizate

Cat. No.: B101215
CAS No.: 15687-33-9
M. Wt: 393.5 g/mol
InChI Key: CCZXHOQYLPLQNP-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Metindizate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

Metindizate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Metindizate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the nervous system, leading to muscle relaxation. The exact molecular pathways involved are still under investigation, but it is thought to modulate neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzene ring and an indole moiety, which gives it distinct chemical and biological properties. Its development as a spasmolytic agent also sets it apart from other similar compounds .

Properties

IUPAC Name

2-(1-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl)ethyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-26-18-19(22-14-8-9-15-23(22)26)16-17-29-24(27)25(28,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22-23,28H,8-9,14-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZXHOQYLPLQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2C1CCCC2)CCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864626
Record name 2-(1-Methyloctahydro-1H-indol-3-yl)ethyl hydroxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-33-9
Record name Metindizate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methyloctahydro-1H-indol-3-yl)ethyl hydroxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METINDIZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L80J0CWN29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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